molecular formula C4H10O4 B158007 Erythritol CAS No. 10030-58-7

Erythritol

Cat. No. B158007
CAS RN: 10030-58-7
M. Wt: 122.12 g/mol
InChI Key: UNXHWFMMPAWVPI-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erythritol is a sugar alcohol that is commonly used as a low-calorie sweetener. It is a natural sweetener that is found in some fruits and fermented foods. Erythritol is a white, crystalline powder that is 60-70% as sweet as table sugar, but it has fewer calories and does not affect blood sugar levels. In

Scientific Research Applications

Fermentation Production and Biological Functions

Erythritol, a natural biological sugar with low caloric value, is found in fungi, fruits, vegetables, and animal tissues. It is a polyol sweetener with high stability, low energy value, and food safety. Research has focused on strain selection for fermentation, biological functions, synthesis routes, and erythritol metabolism, providing insights for its development and application (Chai Ming-ya, 2015).

Metabolic Disorders and Innate Immunity

A study on mice showed that erythritol can mitigate metabolic disorders induced by a high-fat diet. Mice consuming erythritol had lower body weight, improved glucose tolerance, and higher energy expenditure. Erythritol also resulted in reduced fat deposition in the liver and better inflammatory responses in the small intestine (Kawano et al., 2021).

Biotechnological Production

Erythritol is a sweetener with applications in food and pharmaceutical industries, especially for diabetes and obesity due to its nutritional properties. Produced via microbial methods, erythritol has been commercially developed using mutant strains of various yeasts. Its biotechnological applications include serving as an inexpensive starting material for the production of other sugars (Moon et al., 2010).

Oral-Systemic Health

Erythritol plays functional roles in maintaining oral and systemic health. It can reduce dental plaque, plaque acids, mutans streptococci in saliva, and the risk of dental caries. Systemically, erythritol is noncaloric, has a high gastrointestinal tolerance, and does not increase blood glucose or insulin levels. It may act as an antioxidant and improve endothelial function in people with type 2 diabetes (de Cock, 2018).

Insecticidal Properties

Interestingly, erythritol has been found to have insecticidal properties against certain pests like pear psylla. Research showed that erythritol solutions reduced feeding, impaired motor functions, and reduced survival time of adults, suggesting its potential as a safe and effective tool for pest management (Wentz et al., 2020).

properties

IUPAC Name

(2S,3R)-butane-1,2,3,4-tetrol
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InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UNXHWFMMPAWVPI-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](CO)O)O)O
Source PubChem
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Molecular Formula

C4H10O4
Record name ERYTHRITOL
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DSSTOX Substance ID

DTXSID6043919
Record name Erythritol
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Molecular Weight

122.12 g/mol
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Physical Description

Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid
Record name 1,2,3,4-Butanetetrol, (2R,3S)-rel-
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Boiling Point

330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg
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Solubility

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C
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Density

1.451 g/cu cm at 20 °C
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Vapor Pressure

0.0000237 [mmHg]
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Mechanism of Action

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycaemic and insulinaemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
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Product Name

Erythritol

Color/Form

Bipyramidal tetragonal prisms, White crystals

CAS RN

149-32-6
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Melting Point

119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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